Endovion

描述

科学研究应用

NS-3728 has a wide range of scientific research applications:

作用机制

NS-3728 exerts its effects by blocking a specific subtype of chloride ion channels. These channels are crucial for various cellular processes, including cell division, migration, and angiogenesis . By inhibiting these channels, NS-3728 can disrupt the proliferation and spread of cancer cells .

Similar Compounds:

Tamoxifen: Another chloride channel blocker but less potent compared to NS-3728.

SCO-101: Shares a similar mechanism of action but differs in its chemical structure and potency.

Uniqueness of NS-3728: NS-3728 is unique due to its high potency and specificity for chloride ion channels. It is also more effective in inhibiting cell proliferation and migration compared to similar compounds .

安全和危害

Endovion is considered toxic and contains a pharmaceutically active ingredient . It is advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant . It is also recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

生化分析

Biochemical Properties

Endovion plays a significant role in biochemical reactions by interacting with various biomolecules. It acts as an inhibitor for chloride channels, including the VRAC and ANO1 . The nature of these interactions involves the blocking of these channels, thereby influencing the transport of chloride ions across the cell membrane .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce TNFα-induced cell apoptosis and increase the level of p53 protein as well as downstream signals such as p21 Waf1/Cip1, Bax, Noxa, and MDM2 . Furthermore, this compound has been shown to inhibit the proliferation of certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with chloride ion channels. By blocking these channels, this compound disrupts the normal flow of chloride ions, which can influence various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce the maximal taurine rate constant by more than 90% compared with untreated control cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-defined. Given its role as a chloride channel inhibitor, it is likely to interact with enzymes or cofactors involved in ion transport processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role as a chloride channel inhibitor. It is likely to be distributed wherever these channels are present, influencing its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of NS-3728 involves the reaction of 4-bromo-2-(1H-tetrazol-5-yl)aniline with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production of NS-3728 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99% .

化学反应分析

Types of Reactions: NS-3728 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the tetrazole ring .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Oxidation and Reduction Reactions: While less common, NS-3728 can undergo oxidation and reduction under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative of NS-3728 .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Endovion can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl cyanoacetate", "methylamine hydrochloride", "sodium hydroxide", "methyl iodide", "copper powder", "N,N-dimethylformamide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide and copper powder to yield 2-(2,4-dimethoxyphenyl)-2-oxoacetonitrile.", "Step 2: Reduction of 2-(2,4-dimethoxyphenyl)-2-oxoacetonitrile with methylamine hydrochloride and sodium borohydride in N,N-dimethylformamide to give 2-(2,4-dimethoxyphenyl)ethylamine.", "Step 3: Methylation of 2-(2,4-dimethoxyphenyl)ethylamine with methyl iodide in the presence of potassium carbonate to produce N-methyl-2-(2,4-dimethoxyphenyl)ethylamine.", "Step 4: Conversion of N-methyl-2-(2,4-dimethoxyphenyl)ethylamine to N-methyl-2-(2,4-dimethoxyphenyl)acetamide by reaction with acetic anhydride and sulfuric acid.", "Step 5: Diazotization of N-methyl-2-(2,4-dimethoxyphenyl)acetamide with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 6: Coupling of the diazonium salt intermediate with sodium bicarbonate and 2-(2,4-dimethoxyphenyl)ethylamine to give Endovion.", "Step 7: Purification of Endovion by recrystallization from water and drying under vacuum." ] } | |

CAS 编号 |

265646-85-3 |

分子式 |

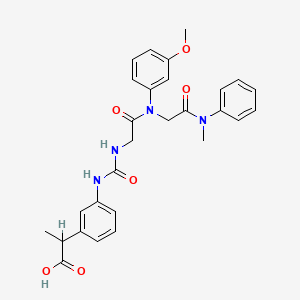

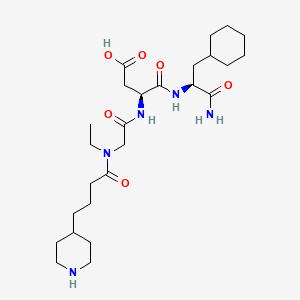

C16H9BrF6N6O |

分子量 |

495.18 g/mol |

IUPAC 名称 |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |

InChI |

InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) |

InChI 键 |

OQRAKHDEGGGWQO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

规范 SMILES |

C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NS3728; NS 3728; NS-3728. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)

![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)

![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)